Kopsine
Overview
Description
Kopsine is a naturally occurring indole alkaloid found in the Kopsia genus, particularly in Kopsia fruticosa. This compound has garnered significant interest due to its complex polycyclic structure and promising biological activities. This compound and its related alkaloids have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of kopsine has been a challenging task due to its intricate structure, which includes multiple stereogenic centers and a rigid polycyclic skeleton. One of the notable synthetic routes involves the construction of the polycyclic framework through a series of cyclization reactions. Key steps include:
Asymmetric Tsuji-Trost Rearrangement: This step is crucial for forming the core structure of this compound.
Metal-Salt-Catalyzed Intramolecular Cyclopropanation: This reaction helps in constructing the polycyclic skeleton.
SmI2-Promoted Acyloin Condensation: This step is used to install the necessary stereocenters.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Kopsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can be performed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can yield various reduced derivatives.
Scientific Research Applications
Kopsine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying complex polycyclic structures and stereochemistry.
Biology: It has been investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Although not widely used industrially, this compound’s complex structure makes it a valuable compound for synthetic organic chemistry research
Mechanism of Action
The mechanism of action of kopsine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: this compound can inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: This compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Kopsine is part of a family of indole alkaloids, which includes compounds like fruticosine and danuphylline. These compounds share similar polycyclic structures but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific arrangement of stereocenters and its rigid polycyclic skeleton, which poses significant synthetic challenges .
List of Similar Compounds
- Fruticosine
- Danuphylline
- Kopsanone
- Kopsanol
- Epi-kopsanol
This compound’s distinct structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3/t14-,17+,19-,20-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROYAGSZNDUMIF-MQVQQYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@@]5(C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-48-8 | |
Record name | Kopsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KOPSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9999HLB81M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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